2-Benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol;styrene
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Overview
Description
The compound “2-Benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol; styrene” is a complex mixture of four distinct chemical entities. Each of these components has unique properties and applications in various fields.
2-Benzofuran-1,3-dione:
Furan-2,5-dione:
Propane-1,2-diol:
Styrene: is a monomer used in the production of polystyrene and various copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Benzofuran-1,3-dione
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Furan-2,5-dione
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Propane-1,2-diol
Hydration of propylene oxide: This method involves the reaction of propylene oxide with water under acidic or basic conditions.
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Styrene
Dehydrogenation of ethylbenzene: This is the primary industrial method, where ethylbenzene is dehydrogenated in the presence of iron oxide catalysts.
Industrial Production Methods
2-Benzofuran-1,3-dione: and furan-2,5-dione are produced on a large scale using continuous flow reactors to ensure high yield and purity
Propane-1,2-diol: is produced in large quantities using batch or continuous reactors.
Styrene: is produced in large-scale dehydrogenation units with efficient heat recovery systems.
Chemical Reactions Analysis
Types of Reactions
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2-Benzofuran-1,3-dione
Hydrolysis: Reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
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Furan-2,5-dione
Hydrolysis: Reacts with water to form maleic acid.
Diels-Alder Reaction: Acts as a dienophile in Diels-Alder reactions to form cyclic compounds.
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Propane-1,2-diol
Oxidation: Can be oxidized to form lactic acid or pyruvic acid.
Esterification: Reacts with acids to form esters.
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Styrene
Polymerization: Undergoes free radical polymerization to form polystyrene.
Copolymerization: Can copolymerize with other monomers like acrylonitrile and butadiene.
Common Reagents and Conditions
2-Benzofuran-1,3-dione: Water, alcohols, and catalysts like sulfuric acid for esterification.
Furan-2,5-dione: Water, dienes for Diels-Alder reactions.
Propane-1,2-diol: Oxidizing agents like potassium permanganate.
Styrene: Radical initiators like benzoyl peroxide for polymerization.
Major Products
2-Benzofuran-1,3-dione: Phthalic acid, esters.
Furan-2,5-dione: Maleic acid, cyclic adducts.
Propane-1,2-diol: Lactic acid, esters.
Styrene: Polystyrene, copolymers.
Scientific Research Applications
Chemistry
2-Benzofuran-1,3-dione: Used in the synthesis of dyes, pigments, and as a reagent in organic synthesis.
Furan-2,5-dione: Used in the synthesis of unsaturated polyester resins and as a dienophile in organic synthesis.
Biology and Medicine
Propane-1,2-diol: Used as a solvent in pharmaceuticals and as a humectant in cosmetics.
Styrene: Used in the production of medical devices and packaging materials.
Industry
2-Benzofuran-1,3-dione: Used in the production of plasticizers and resins.
Furan-2,5-dione: Used in the production of coatings and adhesives.
Propane-1,2-diol: Used in the production of antifreeze and as a solvent in the food industry.
Styrene: Used in the production of insulation materials and automotive parts.
Mechanism of Action
2-Benzofuran-1,3-dione: Acts as an electrophile in reactions, forming adducts with nucleophiles.
Furan-2,5-dione: Acts as a dienophile in Diels-Alder reactions, forming cyclic adducts.
Propane-1,2-diol: Acts as a solvent, stabilizing various compounds in solution.
Styrene: Undergoes free radical polymerization, forming long polymer chains.
Comparison with Similar Compounds
2-Benzofuran-1,3-dione: Similar to phthalic acid and phthalimide, but more reactive due to its anhydride form.
Furan-2,5-dione: Similar to succinic anhydride, but more reactive due to the presence of a double bond.
Propane-1,2-diol: Similar to ethylene glycol, but less toxic and more versatile.
Properties
CAS No. |
26182-24-1 |
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Molecular Formula |
C23H22O8 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol;styrene |
InChI |
InChI=1S/C8H4O3.C8H8.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;2-7H,1H2;1-2H;3-5H,2H2,1H3 |
InChI Key |
OWPZHZLFHYVGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C=CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Related CAS |
26182-24-1 |
Origin of Product |
United States |
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